

# Purity specifications for 2-(4-Formylphenoxy)acetonitrile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-(4-Formylphenoxy)acetonitrile

Cat. No.: B112567

[Get Quote](#)

An In-depth Technical Guide to the Purity Specifications of **2-(4-Formylphenoxy)acetonitrile**

## Abstract

This technical guide provides a comprehensive framework for establishing purity specifications for **2-(4-Formylphenoxy)acetonitrile** (4-cyanomethoxy benzaldehyde), a key intermediate in pharmaceutical synthesis. Recognizing the direct impact of intermediate quality on the final Active Pharmaceutical Ingredient (API), this document details a holistic approach to purity control, grounded in regulatory expectations and sound analytical science. We will explore the compound's physicochemical properties, delineate a strategy for impurity profiling based on its synthetic route, and present detailed, field-proven analytical methodologies for quantification and control. The recommended specifications are synthesized from established regulatory guidelines, primarily the International Council for Harmonisation (ICH) Q3A guidelines, to ensure the safety, efficacy, and quality of the final drug product. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of scientific integrity in pharmaceutical manufacturing.

## Introduction: The Critical Role of Intermediate Purity

**2-(4-Formylphenoxy)acetonitrile** is a bifunctional organic molecule featuring both an aldehyde and a nitrile group, making it a versatile building block in medicinal chemistry and organic synthesis.<sup>[1]</sup> Its primary significance lies in its role as a registered pharmaceutical intermediate, a precursor to APIs that form the basis of modern therapeutics.<sup>[2][3][4]</sup> The

quality of such intermediates is not merely a matter of process efficiency; it is a foundational pillar of drug safety and efficacy.[2][5]

Impurities introduced or carried over from an intermediate can lead to unwanted side effects, reduce the potency of the final drug, or compromise its stability.[2][5] Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[3][6][7] Therefore, a robust analytical control strategy for **2-(4-Formylphenoxy)acetonitrile** is not optional—it is a prerequisite for successful and compliant drug development.[8] This guide provides the scientific rationale and practical methodologies to establish and verify its purity.

## Physicochemical Properties

A clear understanding of the physical and chemical properties of **2-(4-Formylphenoxy)acetonitrile** is essential for its handling, analysis, and purification.

| Property          | Value                                         | Reference(s) |
|-------------------|-----------------------------------------------|--------------|
| IUPAC Name        | 2-(4-Formylphenoxy)acetonitrile               | N/A          |
| Synonyms          | 4-(Cyanomethoxy)benzaldehyde                  | N/A          |
| CAS Number        | 385383-45-9                                   | [9][10][11]  |
| Molecular Formula | C <sub>9</sub> H <sub>7</sub> NO <sub>2</sub> | [9][10]      |
| Molecular Weight  | 161.16 g/mol                                  | [9][10]      |
| Appearance        | Solid                                         | [9]          |
| Boiling Point     | 146-148 °C at 0.1 mmHg                        | [10]         |

## Impurity Profiling: From Synthesis to Specification

Effective purity control begins with understanding the potential impurities that can arise during the synthesis, purification, and storage of the intermediate.[12] The most common synthesis of **2-(4-Formylphenoxy)acetonitrile** is a Williamson ether synthesis, reacting 4-

hydroxybenzaldehyde with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) in the presence of a base.



[Click to download full resolution via product page](#)

*Diagram 1: Synthesis pathway and potential impurity origins.*

Based on this pathway and ICH Q3A guidelines, potential impurities can be classified as follows.[6][8][12]

| Impurity Class       | Potential Species                                                       | Origin                      |
|----------------------|-------------------------------------------------------------------------|-----------------------------|
| Organic Impurities   |                                                                         |                             |
| Starting Materials   | 4-Hydroxybenzaldehyde                                                   | Incomplete reaction         |
| Reagents             | Chloroacetonitrile /<br>Bromoacetonitrile                               | Incomplete reaction         |
| By-products          | O-alkylation or C-alkylation<br>isomers                                 | Side reactions              |
| Intermediates        | Unidentified process<br>intermediates                                   | Incomplete reaction         |
| Degradation Products | 4-Carboxyphenoxyacetonitrile<br>(from oxidation)                        | Storage/handling            |
| Inorganic Impurities |                                                                         |                             |
| Catalysts/Reagents   | K <sub>2</sub> CO <sub>3</sub> , Na <sub>2</sub> SO <sub>4</sub> , etc. | Manufacturing process       |
| Heavy Metals         | (e.g., Pb, Hg, As)                                                      | Process equipment, reagents |
| Residual Solvents    |                                                                         |                             |
| Class 2/3 Solvents   | Acetonitrile, Acetone, Ethyl<br>Acetate, Toluene                        | Synthesis and purification  |

## Analytical Control Strategy

A multi-faceted analytical approach is required to ensure all potential impurities are adequately controlled. The workflow must be self-validating, incorporating system suitability checks to guarantee data integrity.



[Click to download full resolution via product page](#)

*Diagram 2: General analytical workflow for batch release.*

## High-Performance Liquid Chromatography (HPLC) for Assay and Organic Impurities

Reverse-phase HPLC with UV detection is the primary technique for determining the purity (assay) and quantifying known and unknown organic impurities.<sup>[13]</sup> The method separates compounds based on their polarity.

Experimental Protocol: HPLC

- Objective: To quantify **2-(4-Formylphenoxy)acetonitrile** and its related organic impurities.
- Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[13]
- Method Parameters:

| Parameter      | Value                                        | Rationale                                                                                                 |
|----------------|----------------------------------------------|-----------------------------------------------------------------------------------------------------------|
| Column         | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for moderately polar aromatic compounds.                                    |
| Mobile Phase A | Water with 0.1% Formic Acid                  | Provides acidic pH to ensure consistent ionization state of acidic/basic impurities.                      |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid           | Common organic modifier with good UV transparency.                                                        |
| Gradient       | 40% B to 95% B over 15 min, hold 5 min       | A gradient is essential to elute both polar (early) and non-polar (late) impurities in a reasonable time. |
| Flow Rate      | 1.0 mL/min                                   | Standard flow for a 4.6 mm ID column.                                                                     |
| Column Temp.   | 30 °C                                        | Ensures reproducible retention times.                                                                     |
| Injection Vol. | 10 µL                                        | Standard volume for analytical HPLC.                                                                      |
| Detection      | UV at 275 nm                                 | Wavelength of strong absorbance for the benzaldehyde chromophore.                                         |

- Procedure:
  - Standard Preparation: Prepare a stock solution of the **2-(4-Formylphenoxy)acetonitrile** reference standard (e.g., 1.0 mg/mL) in acetonitrile. Create a working standard at a lower

concentration (e.g., 0.1 mg/mL).

- Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to the same concentration as the working standard (0.1 mg/mL). Filter through a 0.45  $\mu$ m syringe filter.
- System Suitability: Inject the working standard five times. The relative standard deviation (RSD) for the peak area should be  $\leq$  2.0%. Tailing factor should be  $\leq$  2.0.
- Analysis: Inject a blank (acetonitrile), the standard, and the sample.
- Quantification: Calculate the assay using the external standard method. Quantify impurities by area percent or against a qualified reference standard if available.

## Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

Headspace Gas Chromatography with a Flame Ionization Detector (HS-GC-FID) or Mass Spectrometer (GC-MS) is the standard method for identifying and quantifying residual solvents. [14][15] This technique is highly sensitive for volatile compounds that may remain from the synthesis and purification steps.

Experimental Protocol: GC-MS

- Objective: To quantify residual solvents according to ICH Q3C guidelines.
- Instrumentation: GC-MS system with a headspace autosampler.
- Method Parameters:

| Parameter            | Value                                                       | Rationale                                                                                                             |
|----------------------|-------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| Column               | DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 $\mu$ m)    | Stationary phase designed for excellent separation of polar residual solvents. <a href="#">[14]</a>                   |
| Carrier Gas          | Helium or Hydrogen                                          | Inert carrier gas.                                                                                                    |
| Oven Program         | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min | A temperature program is required to separate solvents with a wide range of boiling points.                           |
| Injector Temp.       | 250 °C                                                      | Ensures complete volatilization of analytes.                                                                          |
| Headspace Vial Temp. | 90 °C                                                       | Optimizes partitioning of solvents into the headspace for injection. <a href="#">[14]</a>                             |
| Detector             | Mass Spectrometer (Scan mode m/z 35-350)                    | Provides definitive identification of solvents based on their mass spectra. <a href="#">[16]</a> <a href="#">[17]</a> |

- Procedure:
  - Standard Preparation: Prepare a stock solution containing all expected residual solvents at known concentrations in a suitable high-boiling solvent (e.g., DMSO).
  - Sample Preparation: Accurately weigh the sample (e.g., 100 mg) into a headspace vial and add the high-boiling solvent.
  - Analysis: Run the standard and sample vials using the headspace autosampler.
  - Quantification: Identify and quantify each solvent by comparing the peak area in the sample to the calibration curve generated from the standard.

## Spectroscopic and Other Methods

- Nuclear Magnetic Resonance ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR): Essential for confirming the chemical structure of the main component and for identifying and characterizing unknown impurities if they are present at sufficient levels (typically  $>0.1\%$ ).[\[18\]](#)[\[19\]](#)[\[20\]](#)
- Mass Spectrometry (MS): Provides accurate mass data to confirm molecular weight and elemental composition. When coupled with HPLC or GC, it is the definitive tool for impurity identification.[\[21\]](#)
- Karl Fischer Titration: The standard method for determining water content.
- ICP-MS / Heavy Metals Limit Test: Used to quantify inorganic impurities and ensure compliance with pharmacopoeial limits.

## Recommended Purity Specifications

The following specifications are proposed based on typical requirements for pharmaceutical intermediates and the thresholds outlined in ICH Q3A.[\[6\]](#)[\[8\]](#)[\[12\]](#) These should be considered a starting point and may be tightened based on the specific requirements of the subsequent API synthesis.

| Test                     | Acceptance Criteria                | Method                        |
|--------------------------|------------------------------------|-------------------------------|
| Appearance               | White to off-white solid           | Visual                        |
| Identification           | Conforms to the reference spectrum | FTIR, <sup>1</sup> H NMR      |
| Assay                    | ≥ 99.0% (on as-is basis)           | HPLC-UV                       |
| Water Content            | ≤ 0.5%                             | Karl Fischer                  |
| Organic Impurities       | HPLC-UV                            |                               |
| 4-Hydroxybenzaldehyde    | ≤ 0.15%                            | HPLC-UV                       |
| Any Unspecified Impurity | ≤ 0.10%                            | HPLC-UV                       |
| Total Impurities         | ≤ 0.5%                             | HPLC-UV                       |
| Residual Solvents        | Conforms to ICH Q3C limits         | GC-HS                         |
| e.g., Acetone            | ≤ 5000 ppm                         | GC-HS                         |
| e.g., Acetonitrile       | ≤ 410 ppm                          | GC-HS                         |
| Heavy Metals             | ≤ 10 ppm                           | USP <232>/<233> or equivalent |
| Sulphated Ash            | ≤ 0.1%                             | USP <281>                     |

#### Justification for Limits:

- Unspecified Impurity Limit (≤ 0.10%): This aligns with the ICH Q3A Identification Threshold for APIs with a maximum daily dose of ≤ 2 g/day .<sup>[6]</sup> Controlling impurities at this level in the intermediate prevents them from accumulating to significant levels in the final API.
- Specified Impurity Limit (≤ 0.15%): This aligns with the ICH Q3A Qualification Threshold.<sup>[6]</sup> Any impurity exceeding this level would typically require toxicological qualification, so it is controlled to a lower level in the intermediate.
- Residual Solvents: Limits are taken directly from the ICH Q3C guidelines, which classify solvents based on their toxicity.<sup>[8]</sup>

## Conclusion

The establishment of scientifically sound and risk-based purity specifications for **2-(4-Formylphenoxy)acetonitrile** is a critical step in the pharmaceutical supply chain. It ensures that the quality built into this key intermediate is carried forward to the final API, ultimately safeguarding patient health.<sup>[2][4]</sup> A comprehensive control strategy, leveraging orthogonal analytical techniques like HPLC and GC, combined with a thorough understanding of the compound's impurity profile, is essential for consistent batch production and regulatory compliance. The specifications and methodologies outlined in this guide provide a robust framework for achieving these goals.

## References

- Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [\[Link\]](#)
- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [\[Link\]](#)
- European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [\[Link\]](#)
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [\[Link\]](#)
- Pharma Tech. Pharma Intermediates: The Importance of Quality and Essential Factors. [\[Link\]](#)
- Htdchem. The Role of Intermediate Products in the Pharmaceutical Industry. [\[Link\]](#)
- ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [\[Link\]](#)
- AIR Unimi. NMR SPECTRA OF CHAPTER 1. [\[Link\]](#)
- ResearchGate.
- PMC.
- Royal Society of Chemistry.
- Scirp.org.
- RSC Publishing. Analytical Methods - Accepted Manuscript. [\[Link\]](#)
- YouTube. How Is GC-MS Used In Aroma Analysis? - Chemistry For Everyone. [\[Link\]](#)
- Agilent. Examination of Mass Spectra of Aroma Components in Essential Oils via GC/MS. [\[Link\]](#)
- SIELC Technologies. Separation of Benzaldehyde, 3,4-diethoxy- on Newcrom R1 HPLC column. [\[Link\]](#)
- Applied Analytics. Application Note AN-004: Measuring Purity of Acetonitrile. [\[Link\]](#)
- Pure and Applied Chemistry. Purification of acetonitrile - tests for impurities. [\[Link\]](#)
- OPUS. Analytical Methods - Accepted Manuscript. [\[Link\]](#)

- Royal Society of Chemistry.
- OICC Press.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Buy 2-(4-Formylphenyl)acetonitrile | 55211-74-0 [smolecule.com]
- 2. mlunias.com [mlunias.com]
- 3. globalpharmatek.com [globalpharmatek.com]
- 4. htdchem.com [htdchem.com]
- 5. bocsci.com [bocsci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. jpionline.org [jpionline.org]
- 9. 2-(4-Formylphenoxy)acetonitrile 385383-45-9 [sigmaaldrich.com]
- 10. 385383-45-9 Cas No. | 2-(4-Formylphenoxy)acetonitrile | Matrix Scientific [matrixscientific.com]
- 11. 2-(4-Formylphenoxy)acetonitrile | CAS:385383-45-9 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 12. database.ich.org [database.ich.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Simultaneous Determination of Four Aldehydes in Gas Phase of Mainstream Smoke by Headspace Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. scirp.org [scirp.org]
- 17. agilent.com [agilent.com]

- 18. air.unimi.it [air.unimi.it]
- 19. rsc.org [rsc.org]
- 20. 2-Phenylacetoacetonitrile(4468-48-8) 1H NMR spectrum [chemicalbook.com]
- 21. Making sure you're not a bot! [opus4.kobv.de]
- To cite this document: BenchChem. [Purity specifications for 2-(4-Formylphenoxy)acetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112567#purity-specifications-for-2-4-formylphenoxy-acetonitrile]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)